Product packaging for Dihydroabietic acid(Cat. No.:CAS No. 34434-80-5)

Dihydroabietic acid

Cat. No.: B8641403
CAS No.: 34434-80-5
M. Wt: 304.5 g/mol
InChI Key: BTAURFWABMSODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydroabietic acid is a natural product found in Podocarpus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B8641403 Dihydroabietic acid CAS No. 34434-80-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34434-80-5

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)

InChI Key

BTAURFWABMSODR-UHFFFAOYSA-N

SMILES

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C

Canonical SMILES

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C

Origin of Product

United States

Chemical Synthesis and Derivatization of Dihydroabietic Acid

Semisynthesis and Structural Modification of Dihydroabietic Acid Derivatives

Oxygenated Derivatives and Hydroxylation at Specific Carbon Positions (e.g., C-2, C-7, C-15, C-16, C-18)

While comprehensive data on the direct hydroxylation of this compound at all specified carbon positions (C-2, C-7, C-15, C-16, or C-18) is not extensively detailed within the provided literature, the existence of oxygenated this compound derivatives has been reported. A notable example is the formation of 8α,12α-dihydroxy-Δ13-dihydroabietic acid, which has been observed as a product derived from abietic acid acs.org. This specific compound demonstrates that hydroxylation can occur at positions C-8 and C-12 within the dihydroabietane framework, alongside a double bond at C-13 acs.org.

Research on related abietane-type diterpenoids, such as abietic acid and dehydroabietic acid, provides broader insights into the patterns of oxygenation within this structural class. For instance, oxidation reactions on abietic acid have led to the introduction of hydroxyl groups at C-7 and/or C-15, and carbonyl groups at C-7 fluorine1.ruscielo.br. Similarly, 15-hydroxydehydroabietic acid derivatives have been synthesized from abietic acid researchgate.net. These related transformations highlight the general susceptibility of the abietane (B96969) skeleton to oxygenation, which can occur at various carbon centers, including those in the alicyclic rings.

Hybrid Molecule Synthesis (e.g., Dehydroabietic Acid-Chalcone Hybrids)

While the focus of this section is on hybrid molecules involving this compound, the available scientific literature predominantly details the synthesis of hybrid molecules involving dehydroabietic acid (DHA) and chalcones. These dehydroabietic acid-chalcone hybrids have garnered significant attention due to their diverse biological activities mdpi.comijbpsa.comresearchgate.netnih.govsciprofiles.comresearchgate.netresearchgate.net.

The synthesis of dehydroabietic acid-chalcone hybrids typically involves the modification of dehydroabietic acid to key intermediates, followed by condensation with various aryl-aldehydes and methyl ketones mdpi.comresearchgate.netsciprofiles.com. A common approach involves initially transforming dehydroabietic acid into C13 acetyl or formyl derivatives. These intermediates, bearing a C18 methyl ester and a phenol (B47542) moiety at C12, serve as crucial starting points for the subsequent chalcone (B49325) condensation mdpi.comresearchgate.netsciprofiles.com.

A representative synthetic methodology involves the following steps:

Preparation of C13 Acetyl/Formyl Derivatives of Dehydroabietic Acid: Dehydroabietic acid (DHA) is converted into its C13 acetyl or formyl derivatives. For instance, the C13 acetyl derivative can be obtained using CH3COCl and AlCl3 in dichloromethane (B109758) (DCM) at 0 °C to room temperature, achieving high yields (e.g., 93%). Similarly, formylation can be achieved using CH3OCHCl2 and AlCl3 at low temperatures (e.g., -35 °C), with reported yields around 85% researchgate.net.

Chalcone Condensation: The prepared dehydroabietic acid intermediates are then subjected to crossed aldol (B89426) condensation with a variety of aryl-aldehydes and methyl ketones. This condensation is often facilitated by a base catalyst, such as barium hydroxide (B78521) octahydrate (Ba(OH)2 · 8H2O) in ethanol, typically at room temperature for 24 hours, yielding the desired DHA-chalcone hybrids in good to excellent yields (e.g., 62–90%) mdpi.comijbpsa.comresearchgate.netnih.gov.

Grigoropoulou's team, for example, successfully employed barium hydroxide octahydrate for the condensation of single- and fused-ring heteroaromatic ketones with dehydroabietic acid methyl ester, leading to the synthesis of sixteen different hybrid chalcones nih.gov.

Table 1: Key Intermediates and Condensation Conditions for Dehydroabietic Acid-Chalcone Hybrids

Intermediate Modification on DHAReagents/ConditionsYield (%)Condensation Reagents/ConditionsYield (%) (Hybrid)Source
C13 Acetyl DerivativeCH3COCl, AlCl3, DCM, 0 °C to rt, 7 h93Aryl methyl ketone or arylaldehyde, Ba(OH)2 · 8H2O, EtOH, rt, 24 h62–90 researchgate.net
C13 Formyl DerivativeCH3OCHCl2, AlCl3, DCM, −35 °C, 1 h85Aryl methyl ketone or arylaldehyde, Ba(OH)2 · 8H2O, EtOH, rt, 24 h62–90 researchgate.net

These synthetic strategies highlight the versatility of dehydroabietic acid as a scaffold for generating complex hybrid molecules with chalcone moieties.

Modifications on Alicyclic and Aromatic Ring Systems

This compound is a diterpenoid characterized by a decahydrophenanthrene core, which consists of three fused six-membered rings, primarily alicyclic in nature nih.gov. A fundamental modification involving the ring systems of abietane-type compounds, including the formation of this compound itself, is the process of hydrogenation or disproportionation.

Hydrogenation: this compound is commonly obtained through the catalytic hydrogenation of abietic acid, a naturally occurring resin acid found in pine rosin (B192284) thegoodscentscompany.com. Abietic acid contains a conjugated diene system in one of its rings, which is saturated during hydrogenation to yield this compound . This process typically employs catalysts such as palladium or platinum under a hydrogen atmosphere . This transformation represents a significant modification of the ring system, converting unsaturated portions into saturated alicyclic structures.

Disproportionation: Abietic acid can also undergo disproportionation, a process that converts it into a mixture of more oxidation-resistant isomers, primarily dehydroabietic acid (which possesses an aromatic C-ring) and this compound thegoodscentscompany.comgoogle.com. This reaction involves intramolecular hydrogen transfer and results in distinct changes to the saturation levels of the ring systems thegoodscentscompany.comgoogle.com. For instance, dehydroabietic acid features an aromatic ring, which contributes to its chemical stability and resistance to oxidation acs.orgwikipedia.org.

Total Synthesis Strategies for this compound and its Analogues

The primary and most common method for obtaining this compound involves the catalytic hydrogenation of abietic acid, a readily available natural resin acid thegoodscentscompany.com. This process is highly efficient for producing this compound, as it directly modifies a natural precursor rather than building the complex diterpenoid skeleton from simpler chemical units.

While the direct total synthesis of this compound from basic chemical building blocks is not extensively detailed in the provided literature, strategies for the total synthesis of related diterpenoids sharing similar decahydrophenanthrene core structures have been explored. These approaches often involve sophisticated multi-step synthetic routes designed to construct the intricate fused-ring system and introduce specific stereochemical features characteristic of abietane-type compounds.

Key strategies and reactions employed in the total synthesis of such analogues include:

Ring Construction via Cyclization and Metathesis: Techniques like ring-closing metathesis (RCM) and base-promoted cyclization are utilized to build the decahydrophenanthrene core, which is central to the this compound structure .

Barbier Reaction and Allylation: Allylation reactions, often mediated by metals such as indium, have been employed to introduce side chains and create new stereocenters with high diastereoselectivity .

Specific Esterification Methods: For the formation of ester groups in complex molecules, methods like Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride and DMAP) are favored due to their mild conditions and ability to preserve sensitive stereochemistry .

For example, in the context of synthesizing complex diterpenoids like platensimycin (B21506) (an antibiotic with a related tricyclic core), bioinspired synthetic routes have commenced from natural ent-kaurenoic acid, which shares structural similarities acs.org. These routes involve steps like reduction by catalytic hydrogenation, oxidative decarboxylation, and subsequent ring transformations to achieve the desired complex structures acs.org. Such methodologies demonstrate the chemical feasibility of constructing similar diterpenoid frameworks, which could theoretically be adapted for the total synthesis of this compound or its analogues, although direct examples for this compound itself are not prominently featured as total syntheses from simple precursors in the provided sources.

Environmental Fate, Ecotoxicology, and Bioremediation of Dihydroabietic Acid

Occurrence in Industrial Effluents (e.g., Pulp and Paper Mills)

Dihydroabietic acid (DHAA) is a prominent tricyclic diterpene resin acid naturally present in coniferous trees. gatech.edu It is a significant and frequently detected toxic component in the effluents generated by pulp and paper mills, which process large volumes of wood. gatech.edunih.gov The mechanical and chemical pulping processes release these resin acids from the wood matrix into the process water. gatech.edu Consequently, DHAA is a major contributor to the toxicity of these industrial wastewaters. gatech.edunih.gov

The concentration of this compound in pulp and paper mill effluents can be substantial, with total resin acid concentrations reaching up to 1500 mg/L in untreated wastewater. nih.gov However, modern mills employ secondary wastewater treatment systems, such as activated sludge processes, which are effective at reducing the levels of these compounds. researchgate.netncsu.edu Despite high removal efficiency, residual amounts of DHAA can persist and be discharged into receiving aquatic environments. gatech.edu One study noted that dehydroabietic acid, a closely related resin acid, was found to be a significant factor in the chronic toxicity of final, treated effluents. gatech.edu

Table 1: Representative Concentrations of Resin Acids in Pulp Mill Effluents

Effluent TypeCompound TypeConcentration RangeReference
Untreated Pulp Mill EffluentTotal Resin AcidsUp to 1500 mg/L nih.gov
Biologically Treated EffluentDehydroabietic AcidConcentrations are well below acutely toxic levels nih.govresearchgate.net

Environmental Transformation Pathways

Abiotic degradation, particularly photolysis, contributes to the transformation of this compound in aquatic environments. Studies have shown that DHAA can be degraded by both UV radiation and simulated solar radiation. researchgate.net The presence of dissolved organic matter (DOM), such as humic substances, in the water influences the degradation rate. In experiments using UV radiation, the degradation of DHAA was slower in humic water compared to pure water, suggesting a shielding effect. Conversely, under simulated sunlight, the presence of DOM accelerated the degradation rate. researchgate.net This indicates that indirect photolysis, where DOM absorbs light and produces reactive species that then degrade the DHAA, is a relevant pathway. A primary reaction during photolysis appears to be the decarboxylation of DHAA to form dehydroabietin. researchgate.net

The primary route for the removal of this compound from the environment is through biodegradation by diverse microbial communities. researchgate.net Bacteria capable of degrading resin acids have been isolated from various environments, including river reservoirs and biological treatment systems. researchgate.net Several bacterial strains have been identified that can utilize DHAA as a sole source of carbon for growth. nih.gov

Research has shown that the ability to degrade DHAA is an inducible trait in these bacteria. nih.gov This means that the microorganisms require a period of exposure to the compound before they begin to break it down, as they need to synthesize the necessary enzymes for the metabolic process. nih.gov Once induced, bacterial communities can completely degrade unchlorinated abietane-type resin acids like DHAA within several days. nih.gov This microbial action is the core principle behind the effectiveness of secondary biological treatment systems in pulp and paper mills for removing resin acids from effluents. researchgate.net

During the biotic and abiotic degradation of this compound, various transformation products, or metabolites, are formed. These metabolites are crucial to understanding the complete environmental impact of the parent compound.

During photolysis, a number of degradation products are formed, with 7-oxodehydroabietic acid and its decarboxylated form, 7-oxodehydroabietin, being produced in high amounts. researchgate.net Another significant product of photolysis is dehydroabietin, formed via decarboxylation. researchgate.net

In the context of biodegradation, microbial action also yields specific metabolites. For instance, some bacterial strains convert chlorinated DHAA into metabolites such as 3-oxo-14-chlorodehydroabietin. nih.gov The formation of these intermediate compounds is a key step in the eventual mineralization of this compound into carbon dioxide and water. nih.gov

Ecotoxicological Impact Assessments

This compound is acutely toxic to aquatic organisms, particularly fish and invertebrates, and is a major component responsible for the toxicity of pulp and paper mill effluents. gatech.edunih.gov Its effects are observed at both lethal and sublethal concentrations.

For fish, such as the rainbow trout (Oncorhynchus mykiss), exposure to DHAA can lead to jaundice, which is thought to result from the breakdown of red blood cells (hemolysis). nih.gov Sublethal exposure can cause a decrease in cellular ATP levels and oxygen consumption in erythrocytes. nih.gov

For invertebrates, the freshwater crustacean Daphnia magna is a common test organism. Studies have determined the concentration of DHAA that is effective in causing immobility in 50% of the test population (EC50). While DHAA does not significantly affect reproductive parameters at nonlethal levels, it can cause a statistically significant decrease in growth (body length) at concentrations as low as 0.5 mg/L. nih.govresearchgate.net

Table 2: Ecotoxicological Data for this compound

OrganismEndpointConcentration (mg/L)Reference
Daphnia magna48-hour EC50 (Immobilization)7.48 nih.govresearchgate.net
Daphnia magna24-hour LC50 (Lethality)1.89 researchgate.net
Rainbow Trout (Oncorhynchus mykiss)Sublethal effects (decreased ATP, O2 consumption)>15 nih.gov

Mechanisms of Ecotoxicity

The toxic effects of this compound on aquatic organisms, particularly fish, are primarily manifested through damage to the gill structure, leading to impaired respiratory function.

Gill Structural Changes and Oxygen Diffusion Impairment

Research has demonstrated that sublethal exposure to this compound induces significant histopathological changes in the gills of fish, such as rainbow trout (Oncorhynchus mykiss) biotrop.org. One of the key structural alterations observed is the hypertrophy of the secondary epithelial cells. This cellular enlargement increases the thickness of the lamellar epithelium, the primary site of gas exchange.

The consequence of this epithelial thickening is an increased diffusion distance for oxygen to travel from the surrounding water to the bloodstream of the fish biotrop.org. This impediment to oxygen uptake can lead to respiratory distress, reduced physiological fitness, and in severe cases, mortality. The structural damage effectively compromises the efficiency of the gills, forcing the fish to expend more energy on respiration and potentially leading to a cascade of other physiological impairments.

Bioremediation Strategies for Resin Acid Contamination

Bioremediation has emerged as a cost-effective and environmentally sound approach to mitigate contamination by resin acids like this compound. This strategy harnesses the metabolic capabilities of microorganisms to break down these toxic compounds into less harmful substances.

Use of Microbial Cultures for Detoxification

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade resin acids. Studies have identified several bacterial strains capable of completely degrading unchlorinated abietane-type resin acids, a class that includes this compound, within a seven-day period nih.gov. Thermophilic bacteria have also been identified that can completely break down these compounds nih.gov.

Fungi, particularly white-rot fungi, are also effective in the detoxification of resin acids. Species such as Trametes versicolor and Phlebiopsis gigantea have been shown to rapidly degrade dehydroabietic acid, a closely related resin acid, indicating their potential for remediating this compound contamination researchgate.net. The degradation process often involves the initial hydroxylation of the molecule, a key step in reducing its toxicity and increasing its biodegradability.

Actinobacterial strains, such as Rhodococcus erythropolis and Rhodococcus rhodochrous, have also been investigated for their ability to degrade dehydroabietic acid, with some strains achieving complete degradation of the compound at a concentration of 500 mg/L researchgate.netresearchgate.net.

Table 1: Examples of Microorganisms with Demonstrated or Potential Efficacy in this compound Bioremediation

Microbial GroupSpecific ExamplesDegradation Findings
Bacteria Various unidentified strainsComplete degradation of unchlorinated abietane-type resin acids within 7 days nih.gov.
Thermophilic bacterial strainsComplete degradation of abietane (B96969) resin acids nih.gov.
Rhodococcus erythropolisPartial degradation of 500 mg/L dehydroabietic acid researchgate.net.
Rhodococcus rhodochrousComplete degradation of 500 mg/L dehydroabietic acid researchgate.net.
Fungi Trametes versicolorRapid degradation of dehydroabietic acid researchgate.net.
Phlebiopsis giganteaRapid degradation of dehydroabietic acid researchgate.net.

Immobilized Cell Systems in Bioremediation

To enhance the efficiency, stability, and reusability of microbial cultures in bioremediation applications, immobilized cell systems have been developed. This technology involves entrapping or attaching microorganisms to a solid support matrix. Immobilization protects the microbial cells from harsh environmental conditions and high concentrations of toxic substances, thereby prolonging their metabolic activity.

Various materials, including sodium alginate and polyurethane foam, have been successfully used to immobilize microbial cells for the treatment of industrial effluents. These systems offer several advantages over free-cell cultures, including higher cell densities, easier separation of biomass from the treated effluent, and improved operational stability. While specific data on the use of immobilized systems for this compound degradation is still emerging, the success of this technology with other recalcitrant compounds suggests its significant potential for the effective bioremediation of resin acid-contaminated wastewater.

Structure Activity Relationship Sar and Molecular Modeling Studies of Dihydroabietic Acid Derivatives

Correlations between Structural Modifications and Biological Potency

For dihydroabietic acid derivatives, specific structural modifications have been shown to correlate with enhanced biological potency. For instance, novel unsymmetrically disubstituted acylthioureas synthesized from Δ8-dihydroabietic acid demonstrated effective antitumor activities against SMMC7721 and A549 tumor cells. The SAR analysis indicated that acylthioureas incorporating a furan (B31954) group fused with the Δ8-dihydroabietyl moiety, or a trihydroxymethyl group fused with the Δ8-dihydroabietyl group, could significantly enhance these antitumor activities. epa.gov

Furthermore, this compound (DiAA) has been studied as a structural analogue of abietic acid in the context of inhibiting Protein Tyrosine Phosphatases (PTPs). These studies revealed that differences in the degree of saturation among abietane-type diterpenoids can lead to pronounced differences in potency, although not necessarily in selectivity. For example, this compound exhibited a 7-fold improvement in potency (lower IC50) against PTP1B compared to abietic acid. nih.gov

Compound Type Cell Line IC50 (µM) Reference
Acylthioureas from Δ8-dihydroabietic acid (e.g., 4c1, 4d1, 4d2) SMMC7721 1.87-12.67 epa.gov
Acylthioureas from Δ8-dihydroabietic acid (e.g., 4c1, 4d1, 4d2) A549 2.20-6.79 epa.gov
Compound IC50 (µM) against PTP1B Reference
Abietic Acid (AA) ~50 nih.gov
This compound (DiAA) Potency improved by 7-fold compared to AA nih.gov

It is important to note that a substantial portion of the detailed SAR research in the broader abietane (B96969) diterpenoid family, particularly concerning a wide range of biological activities (e.g., antibacterial, anticancer, antiviral, anti-inflammatory), has focused on dehydroabietic acid and its derivatives. These studies have shown that modifications at positions like C-7 (e.g., introduction of trifluoromethyl phenyl, pyrrolyl, or substituted thiophenyl groups, or acylhydrazone derivatives) can significantly enhance antibacterial activity. mdpi.com Alterations to the carboxyl group, such as conversion to esters or amides, or reduction to an aldehyde or alcohol, have also been observed to impact antitumor effectiveness. For instance, an L-tyrosine derivative of dehydroabietic acid amides demonstrated potent activity against various cancer cell lines. nih.gov The introduction of aromaticity and oxidation in ring C, along with alcohol or methyl ester substituents on ring A, has been linked to higher inhibitory properties against pro-inflammatory cytokines. nih.gov Furthermore, acyl-thiourea derivatives of dehydroabietic acid have exhibited cytotoxicity against various cancer cell lines, with some compounds inducing cell cycle arrest and apoptosis via mitochondrial pathways. mdpi.com Hydroxylated metabolites of dehydroabietic acid, such as 1β-hydroxydehydroabietic acid, 15-hydroxydehydroabietic acid, and 16-hydroxydehydroabietic acid, have shown α-glucosidase inhibitory activity. researchgate.net

Compound Type Cell Line IC50 (µM) Reference
Dehydroabietic acid (Precursor) HeLa 37.40 ± 0.64 mdpi.com
Dehydroabietic acid derivative (e.g., 36w) HeLa 2.21 ± 0.04 mdpi.com
Dehydroabietic acid derivative (e.g., 30n) HeLa 6.58 ± 1.11 mdpi.com
DHA amides with L-tyrosine derivative HL60 2.3-8.1 nih.gov

Computational Approaches in Drug Design

Computational approaches play a vital role in understanding the interactions of this compound derivatives with biological targets and in guiding the design of new compounds.

Molecular docking studies have been employed to explore the binding modes of abietane diterpenoids, including those related to this compound. For example, this compound chloride has been used as a starting material for synthesizing derivatives, and molecular docking studies, often using tools like GLIDE, have been applied to investigate the interactions of related abietane compounds, such as abietic acid, with proteins like NPC1 and NPC2. nih.govoncotarget.com These studies help to understand how these compounds might interact with and inhibit protein targets. oncotarget.com

It is important to note that more extensive molecular docking studies have been conducted for dehydroabietic acid (DAA). Dehydroabietic acid has been shown to directly activate Sirtuin 1 (SIRT1), an enzyme implicated in anti-aging processes. Molecular docking studies have proposed a binding model for the interaction between DAA and SIRT1, suggesting that DAA binds directly to the SIRT1 protein independently of NAD+ levels. mdpi.comresearchgate.net Furthermore, molecular docking studies have indicated that certain dehydroabietic acid derivatives may inhibit the PI3K/AKT/mTOR signaling pathway by competing with ATP, thereby exerting anticancer effects. nih.govmdpi.com

Prediction of Activity Spectra for Substances (PASS) modeling is a computational tool used to predict the biological activity profile of a compound based on its chemical structure. For dehydroabietic acid derivatives, PASS-online modeling has been utilized to predict their biological activity spectrum. For instance, such modeling has indicated that certain dehydroabietic acid derivatives possess the potential to exhibit antiviral activity, particularly against the influenza virus. nih.gov This computational approach assists in prioritizing compounds for further experimental investigation by providing insights into their likely biological effects.

Identification of Pharmacophores and Lead Compound Optimization

The identification of pharmacophores and subsequent lead compound optimization are critical stages in the drug discovery pipeline. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. sigmaaldrich.com Understanding the Structure-Activity Relationships (SAR) of this compound and its derivatives is crucial for identifying these key structural features responsible for their observed biological activities. researchgate.net

Lead compound optimization involves systematically modifying the chemical structure of an initial lead compound to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. For abietane diterpenoids, this process involves making targeted modifications to the core skeleton or appending various substituents to enhance desired biological effects. The insights gained from SAR studies, coupled with molecular modeling and computational predictions, guide these modifications, allowing researchers to design and synthesize new derivatives with improved therapeutic potential. researchgate.net This iterative process aims to transform promising lead compounds into drug candidates suitable for further preclinical and clinical development.

Emerging Research Directions and Future Perspectives in Dihydroabietic Acid Research

Exploration of Novel Biological Activities

Emerging research is investigating the diverse biological activities of dihydroabietic acid and its derivatives. Studies suggest that methyl dihydroabietate may possess antimicrobial properties, indicating a potential to inhibit the growth of certain bacteria. Furthermore, ongoing research is exploring its efficacy in reducing inflammation, suggesting anti-inflammatory effects . In metabolomic investigations, this compound has been identified as a metabolite associated with responses to antihypertensive drugs, indicating its potential involvement in physiological pathways related to blood pressure regulation gla.ac.uk. These findings highlight the compound's therapeutic potential and warrant further in-depth studies to elucidate its mechanisms of action and broader biological impact.

Development of Sustainable Synthesis Routes

The development of sustainable synthesis routes for this compound is a key research direction. This compound is typically produced through the catalytic hydrogenation of abietic acid, a naturally occurring resin acid abundant in pine rosin (B192284). This process often involves palladium or platinum catalysts under a hydrogen atmosphere to saturate the phenanthrene (B1679779) ring system . Another established method involves the disproportionation of abietic acid, which yields a mixture of dihydroabietic and dehydroabietic acid isomers thegoodscentscompany.com. Future research aims to optimize these catalytic processes for improved efficiency and reduced environmental footprint, potentially exploring greener solvents and more selective catalysts. Additionally, the broader field of resin acid production is exploring biotechnological methods, such as the heterologous production of dehydroabietic acid in yeast, which could pave the way for similar sustainable biosynthesis of this compound and its derivatives researchgate.net.

Advanced Analytical Techniques for Complex Matrix Analysis

Advanced analytical techniques are crucial for the accurate detection and quantification of this compound in complex matrices. High-performance liquid chromatography coupled with electrospray ionization-mass spectrometry (HPLC/ESI-MS) has been developed for measuring resin acids, including dehydroabietic acid, in environmental and biological samples like dust, skin, and urine, offering lower detection limits and avoiding undesirable oxidation issues observed with older methods like GC/FID diva-portal.org. Gas chromatography–mass spectrometry (GC-MS) has been successfully employed to identify this compound and dehydroabietic acid in PM2.5 particles derived from biomass burning, demonstrating its utility in atmospheric chemistry and environmental monitoring researchgate.net. Furthermore, integrated mass spectrometry techniques, such as the coupling of HPLC with inductively coupled plasma-mass spectrometry (ICP-MS) and ESI-MS, are being utilized for comprehensive metabolomic studies, enabling the detection of metabolites like this compound in complex biological samples and aiding in the characterization of metal complexes gla.ac.ukcsic.es. Researchers are also leveraging advanced factor analysis techniques to handle heterogeneous and complex data from such analyses, addressing limitations like the lack of specific markers or changing source signatures over time tesisenred.net.

Integration of Omics Technologies in Mechanistic Studies

The integration of omics technologies, such as metabolomics, transcriptomics, and proteomics, is becoming increasingly vital for elucidating the mechanistic roles of this compound in biological systems. For instance, this compound has been identified in metabolomic studies investigating responses to antihypertensive drug treatments, suggesting its involvement in metabolic pathways influenced by these medications gla.ac.uk. While the direct application to this compound is still emerging, the broader field of environmental toxicology is beginning to use omics approaches to assess the toxicity of ambient particulate matter, which can contain this compound isomers tesisenred.net. Computational frameworks are being developed to integrate high-throughput 'omics' datasets, including metabolome and microbiome data, with host physiology variables. These frameworks employ dimensionality-reduction techniques and incorporate prior biological knowledge to identify potential mechanistic links, offering a powerful tool for understanding the intricate interactions of compounds like this compound within biological networks nih.gov.

Engineered Biotransformation for Value-Added Products

Engineered biotransformation represents a promising avenue for producing value-added products from this compound. While much of the current research in this area focuses on dehydroabietic acid, the principles are directly applicable to this compound due to their structural similarities as resin acids. For example, microbial cell cultures, such as those involving filamentous fungi like Cunninghamella elegans, Rhizopus stolonifer, Gibberella fujikuroi, and Cephalosporium aphidicola, have been successfully used to biotransform dehydroabietic acid into hydroxylated metabolites, some of which exhibit α-glucosidase inhibitory and antibacterial activities researchgate.net. This approach leverages microbial enzymatic machinery to introduce specific modifications, leading to novel derivatives with enhanced or new bioactivities. The heterologous production of complex natural products in microbial chassis organisms like engineered Saccharomyces cerevisiae has also been demonstrated for key intermediates in diterpenoid biosynthesis, suggesting a pathway for sustainable and controlled production of this compound derivatives researchgate.net.

Role in Materials Science and Polymer Modification

This compound and related resin acids play a significant role in materials science and polymer modification, particularly due to their inherent stability and hydrophobic nature. Disproportionated rosin, a mixture rich in dehydroabietic and dihydroabietic acids, is widely used as an emulsifier in the production of various synthetic rubbers, including styrene-butadiene rubber, chloroprene (B89495) rubber, and acrylonitrile-butadiene-styrene rubber. Its inclusion improves cohesion and enhances heat, abrasion, and laceration endurance of the rubber products thegoodscentscompany.com. Recent innovations include the development of novel dehydroabietic acid polymers that exhibit excellent heat resistance, as well as high moisture and water resistance. This is attributed to the heat-stable and highly hydrophobic tricyclic portion of the dehydroabietic acid skeleton, along with the increased hydrophobicity conferred by its isopropyl and methyl groups google.com. These properties make this compound and its derivatives valuable bio-based components for advanced materials, including those used in coatings, paper sizing, and as corrosion inhibitors chalcogen.ro. The modification of rosin acids, including disproportionation, is critical for producing stable rosin esters, polymers, and adducts used in various industrial applications mdpi.com.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing dihydroabietic acid derivatives, and how are reaction yields optimized?

  • Methodological Answer : this compound derivatives are commonly synthesized via amidation or reduction reactions. For example, amidation involves reacting this compound chloride with amines (e.g., methylamine or diethylamine) in dichloromethane/THF at 0°C, followed by purification via silica gel chromatography with hexane/ethyl acetate gradients. Yields (~50–58%) depend on stoichiometry, solvent polarity, and reaction time . Optimization requires monitoring reaction progress via HPLC and adjusting amine equivalents or temperature.

Q. How are this compound and its derivatives characterized for structural identity and purity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H NMR signals (e.g., δ 5.37–5.39 ppm for olefinic protons) confirm tricyclic hydrophenanthrene structure .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 327.6 for methylamide derivatives) validate molecular weight .
  • HPLC : Purity >95% is achievable with gradient elution .
  • X-ray crystallography : Resolves conformational details (e.g., chair/half-chair cyclohexane conformations) .

Q. What thermodynamic properties of this compound are critical for hydrogenation/dehydrogenation studies?

  • Methodological Answer : Thermodynamic parameters (Table 1) calculated via Joback’s fragmentation method or sourced from NIST guide equilibrium analyses. For example:

PropertyThis compound (kJ/mol)
ΔH°f (formation)-587.97
ΔG°f (Gibbs)-113.15
These values predict reaction feasibility under varying temperatures using the van’t Hoff equation .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic hydrogenation data (e.g., yields, selectivity) for this compound?

  • Methodological Answer : Discrepancies arise from competing reactions (hydrogenation vs. disproportionation) and catalyst specificity. Systematic approaches include:

  • GC-MS analysis : Quantify products (e.g., this compound, dehydroabietic acid, dimer/polymer byproducts) .
  • Equilibrium modeling : Use ∆G°f values to calculate equilibrium constants for reactions like 2 Abietic → Dehydroabietic + Dihydroabietic .
  • Catalyst screening : Test Pd/C or other catalysts under controlled H₂ partial pressures to minimize coking .

Q. What experimental strategies validate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer : SAR studies require:

  • Comparative assays : Test analogs (e.g., abietic, dehydroabietic acid) against target enzymes (e.g., PTP1B, SHP2). For example, this compound shows 3–7× higher potency than unsaturated analogs due to enhanced hydrophobic interactions .
  • Crystallography : Resolve enzyme-inhibitor complexes to identify binding motifs (e.g., conserved PTP active sites) .
  • Computational modeling : Use molecular docking to predict affinity changes from structural modifications (e.g., saturation degree) .

Q. How can this compound’s crystallographic data inform material science applications?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Conformational stability : Chair cyclohexane and half-chair cyclohexene conformations impact packing efficiency .
  • Steric effects : Axial methyl groups influence solubility and derivatization potential .
  • Comparative analysis : Overlay with related diterpenoids (e.g., dehydroabietic acid) to identify structural motifs for functionalization .

Q. What methodologies address challenges in quantifying this compound derivatives in complex matrices (e.g., rosin mixtures)?

  • Methodological Answer :

  • GC-MS with derivatization : Etherify alcohols to improve volatility and separation .
  • Electron impact (EI) vs. chemical ionization (ECI) : ECI enhances detection of [M-H]⁻ ions for fatty acid co-analytes .
  • Calibration curves : Use internal standards (e.g., stearic acid) to correct for electron count variability in EI-MS .

Data Contradiction Analysis

Q. Why do this compound hydrogenation yields vary between small- and large-scale reactors?

  • Methodological Answer : Scaling effects include:

  • Mass transfer limitations : Reduced H₂ diffusion in larger reactors lowers conversion rates .
  • Byproduct formation : Polymerization/dimerization in prolonged runs requires GC-MS correction (e.g., monomer/dimer MW adjustments) .
  • Catalyst deactivation : Coke deposition on Pd/C necessitates regeneration cycles or flow reactor designs .

Q. How to reconcile discrepancies in this compound’s inhibitory potency across enzyme isoforms?

  • Methodological Answer :

  • Enzyme kinetics : Measure IC₅₀ under standardized conditions (pH, substrate concentration) .
  • Sequence alignment : Identify conserved binding residues (e.g., WPD-loop in PTPs) to explain isoform-specific effects .
  • Entropy/enthalpy compensation : Use isothermal titration calorimetry (ITC) to dissect binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroabietic acid
Reactant of Route 2
Dihydroabietic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.